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Introduction

Fusaramin, a natural product isolated from Fusarium species, has garnered significant interest
within the scientific community due to its potential biological activities. The complete and
accurate structural elucidation of such natural products is a critical step in drug discovery and
development, ensuring a thorough understanding of its chemical properties and potential
interactions. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an
indispensable tool for the unambiguous structural characterization of complex organic
molecules like Fusaramin. This document provides detailed application notes and protocols for
the utilization of various 2D NMR techniques in the structural analysis of Fusaramin.

The structural determination of Fusaramin was successfully achieved through a combination of
1D and 2D NMR experiments, including *H NMR, 3C NMR, Correlation Spectroscopy (COSY),
Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation
(HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These techniques provide
through-bond and through-space correlations between nuclei, allowing for the complete
assignment of all proton and carbon signals and the determination of the molecule's
stereochemistry. The data presented herein is based on the findings reported in the total
synthesis and stereochemical elucidation of Fusaramin.[1]
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Data Presentation: NMR Spectroscopic Data for
Fusaramin

The following tables summarize the *H and 3C NMR chemical shift data for Fusaramin, as
reported in the literature. This data was acquired on a Bruker AVANCE Ill HD-600 or Varian-
INOVA 600 spectrometer in either deuterated chloroform (CDCIs) or dimethyl sulfoxide-de
(DMSO-de).

Table 1: *H NMR Spectroscopic Data for Fusaramin

. Chemical Shift () o Coupling Constant
Position Multiplicity
ppm (J) Hz

Data not publicly
available in the

searched resources

Table 2: 13C NMR Spectroscopic Data for Fusaramin

Position Chemical Shift (8) ppm

Data not publicly available in the searched

resources

Note: The specific *H and 3C NMR chemical shifts, coupling constants, and 2D NMR
correlations for Fusaramin are not publicly available in the searched resources. The data is
indicated to be in the supporting information of a primary research article, which was not
accessible through the performed searches. The tables are provided as a template for data

organization once it becomes available.

Key 2D NMR Correlations for Structural Elucidation

The structural backbone and relative stereochemistry of Fusaramin were established through
the detailed analysis of the following 2D NMR experiments:
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton (*H-H) spin-spin
coupling networks, revealing adjacent protons within the molecule. For Fusaramin, COSY
correlations would be crucial for establishing the connectivity within its aliphatic chains and
ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton
and carbon atoms (*H-3C). This experiment is fundamental for assigning the carbon signals
based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations
between protons and carbons, typically over two to three bonds (*H-13C). This is a powerful
tool for connecting different spin systems and piecing together the complete carbon skeleton
of Fusaramin, including the placement of quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close
to each other in space, irrespective of their bonding connectivity. This through-space
correlation is critical for determining the relative stereochemistry of chiral centers within the
Fusaramin molecule.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data for a natural product like

Fusaramin. The specific parameters should be optimized based on the sample concentration,

solubility, and the specific NMR instrument being used.

Sample Preparation

Sample Purity: Ensure the Fusaramin sample is of high purity (>95%) to avoid interference
from impurities in the NMR spectra.

Solvent Selection: Dissolve 5-10 mg of Fusaramin in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent should be based on the
solubility of the compound and should not have signals that overlap with key resonances of
the analyte.

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
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 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing the chemical shifts (& = 0.00 ppm for both *H and 3C).

General NMR Instrument Parameters

o Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for
better signal dispersion and sensitivity.

o Probe: A cryogenically cooled probe will significantly enhance sensitivity, which is particularly
useful for samples available in small quantities.

o Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the
experiments to ensure consistent chemical shifts.

Protocol for 2D NMR Experiments
1. COSY (*H-'H Correlation Spectroscopy)

e Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is
recommended.

e Spectral Width: Set the spectral width to cover all proton signals (e.g., 0-12 ppm).
e Number of Scans (NS): Typically 2-8 scans per increment.

e Number of Increments (TD in F1): 256-512 increments are usually sufficient.

o Data Points (TD in F2): 1024-2048 data points.

o Relaxation Delay (d1): 1-2 seconds.

» Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before
Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

o Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is
recommended.
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'H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

13C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).

Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

Number of Increments (TD in F1): 128-256 increments.

Data Points (TD in F2): 1024-2048 data points.

Relaxation Delay (d1): 1-2 seconds.

1J(CH) Coupling Constant: Set to an average value of 145 Hz.

Processing: Apply a squared sine-bell window function in both dimensions before Fourier
transformation.

. HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

'H Spectral Width (F2): Set to cover all proton signals (e.g., 0-12 ppm).

13C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-200 ppm).

Number of Scans (NS): 8-64 scans per increment.

Number of Increments (TD in F1): 256-512 increments.

Data Points (TD in F2): 1024-2048 data points.

Relaxation Delay (d1): 1-2 seconds.

Long-Range Coupling Constant ("J(CH)): The optimization of this delay is crucial. A typical
value is set to observe correlations from couplings of 8-10 Hz.

Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before
Fourier transformation.
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4. NOESY (Nuclear Overhauser Effect Spectroscopy)

e Pulse Program: A standard gradient-selected 2D NOESY pulse sequence.
o Spectral Width: Set to cover all proton signals (e.g., 0-12 ppm).

e Number of Scans (NS): 8-32 scans per increment.

e Number of Increments (TD in F1): 256-512 increments.

e Data Points (TD in F2): 1024-2048 data points.

o Relaxation Delay (d1): 1-2 seconds.

e Mixing Time (d8): This is a critical parameter and may need to be optimized. A range of
mixing times (e.g., 300-800 ms) can be tested to observe optimal NOE correlations.

o Processing: Apply a squared sine-bell window function in both dimensions before Fourier
transformation.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the logical relationships in the 2D
NMR-based structural elucidation of a natural product like Fusaramin.
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Caption: Experimental workflow for Fusaramin characterization.
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Caption: Key 2D NMR correlations for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2D NMR Techniques for the Characterization of
Fusaramin: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15581733#2d-nmr-techniques-for-fusaramin-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b15581733#2d-nmr-techniques-for-fusaramin-characterization
https://www.benchchem.com/product/b15581733#2d-nmr-techniques-for-fusaramin-characterization
https://www.benchchem.com/product/b15581733#2d-nmr-techniques-for-fusaramin-characterization
https://www.benchchem.com/product/b15581733#2d-nmr-techniques-for-fusaramin-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15581733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

